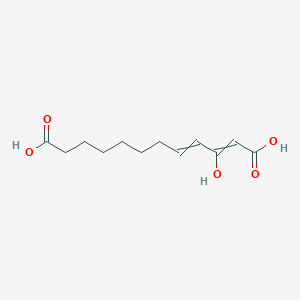
3-Hydroxydodeca-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxydodeca-2,4-dienedioic acid is an organic compound that belongs to the class of medium-chain fatty acids. It is characterized by the presence of a hydroxyl group and two conjugated double bonds within its dodeca (12-carbon) chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydodeca-2,4-dienedioic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block. The synthetic route typically includes the following steps:
Heck-Decarboxylate Coupling: This method involves the coupling of dienedioic acid with appropriate reagents under palladium-catalyzed conditions.
Hydrolysis: Following the coupling reaction, hydrolysis is performed to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions, utilizing environmentally friendly and commercially available dienedioic acid. The process is optimized for broad substrate scope, good functional group tolerance, and late-stage derivatization of complex molecules .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxydodeca-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of dodeca-2,4-dienedioic acid derivatives with ketone or aldehyde functionalities.
Reduction: Formation of saturated dodecanedioic acid derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxydodeca-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxydodeca-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. For example, the compound’s anticancer properties are attributed to its ability to interfere with cellular processes in leukemia cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodeca-2,4-dienedioic acid: Lacks the hydroxyl group but shares the conjugated double bonds.
3-Hydroxydecanoic acid: Contains a hydroxyl group but lacks the conjugated double bonds.
Uniqueness
3-Hydroxydodeca-2,4-dienedioic acid is unique due to the combination of a hydroxyl group and conjugated double bonds within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
114320-64-8 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
3-hydroxydodeca-2,4-dienedioic acid |
InChI |
InChI=1S/C12H18O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h5,7,9,13H,1-4,6,8H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
RUISWTGWXMFDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCC=CC(=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


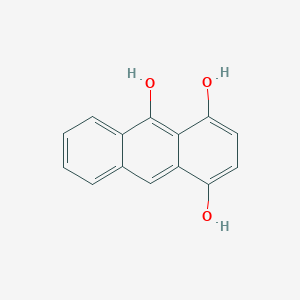
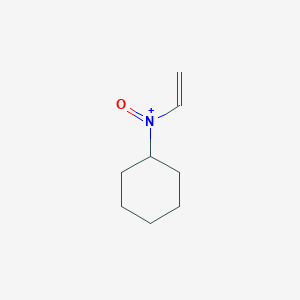
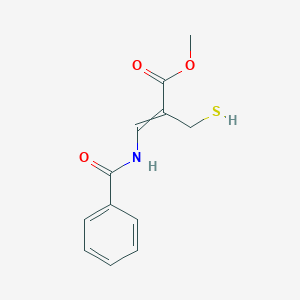
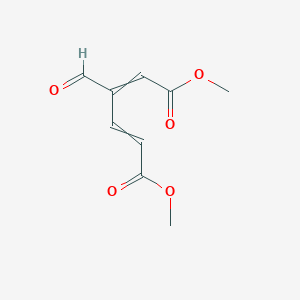
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
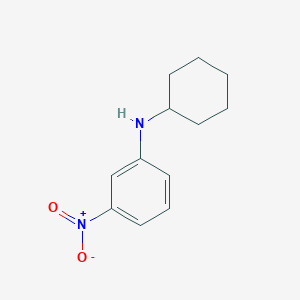
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
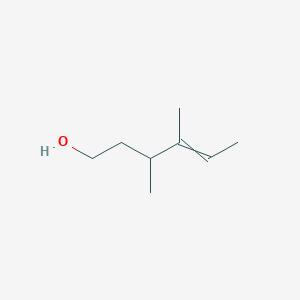
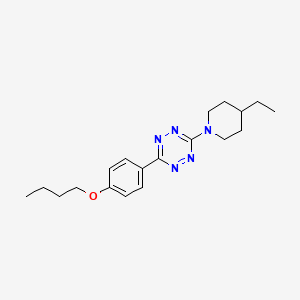

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
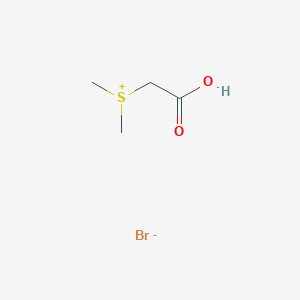
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
